Structural Uniqueness: The Combination of a 3,5-Dichlorophenyl Amide with a THIQ-Sulfonyl Scaffold Is Not Replicated in Close Analogs
The target compound is the sole representative within the patented N-substituted THIQ benzamide/benzene sulfonamide series (US8889713B1) that combines a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl donor with a 3,5-dichlorophenyl benzamide acceptor [1]. Closely related analogs such as N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide or N-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide employ electron-donating substituents (ethoxy, methyl) on the terminal phenyl ring, resulting in a fundamentally different electronic profile . This structural divergence prohibits reliable extrapolation of biological data between analogs.
| Evidence Dimension | Presence of 3,5-dichlorophenyl substitution on the benzamide motif within the THIQ-sulfonyl chemotype |
|---|---|
| Target Compound Data | 3,5-dichlorophenyl group present |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-, N-(2,5-dimethylphenyl)-, and N,N-dibenzyl- analogs of the same THIQ-sulfonyl benzamide core (3,5-dichloro pattern absent in all) |
| Quantified Difference | Qualitative structural difference; no shared substitution pattern among analogs |
| Conditions | Chemical structure documented in public chemical databases (Chemsrc, Evitachem) and patent US8889713B1 scope |
Why This Matters
Procurement of the exact CAS 391876-69-0 structure ensures the intended electron-withdrawing character of the 3,5-dichlorophenyl group is present, which is essential for maintaining the target binding orientation and potency claimed for this chemotype in anti-cancer applications.
- [1] Redda, K. K., & Gangapuram, M. (2014). US8889713B1 - N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. United States Patent and Trademark Office. View Source
